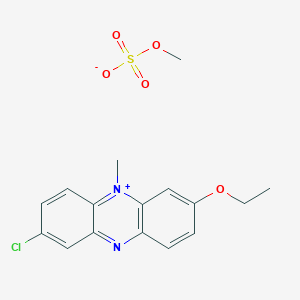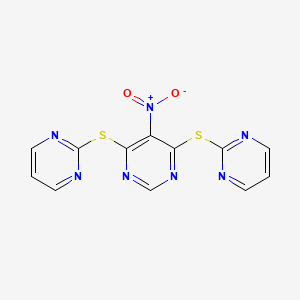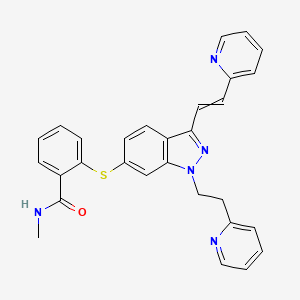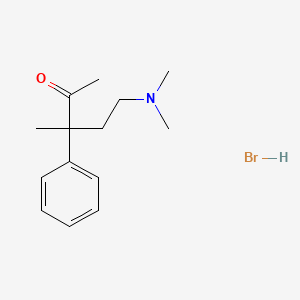
5-Dimethylamino-3-methyl-3-phenyl-pentan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Dimethylamino-3-methyl-3-phenyl-pentan-2-one is a synthetic compound that belongs to the class of cathinones Cathinones are a group of compounds structurally related to the naturally occurring stimulant cathinone, found in the khat plant
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Dimethylamino-3-methyl-3-phenyl-pentan-2-one typically involves the reaction of a suitable precursor with dimethylamine. One common method is the condensation of 3-methyl-3-phenyl-pentan-2-one with dimethylamine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under controlled conditions, typically at room temperature, to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required standards for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
5-Dimethylamino-3-methyl-3-phenyl-pentan-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides, cyanides, and amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor in the synthesis of other complex organic compounds.
Biology: Studied for its effects on biological systems, including its potential as a stimulant.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of certain neurological disorders.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 5-Dimethylamino-3-methyl-3-phenyl-pentan-2-one involves its interaction with neurotransmitter systems in the brain. The compound is known to increase the release of dopamine, norepinephrine, and serotonin, leading to its stimulant effects. It acts on molecular targets such as transporters and receptors involved in the regulation of these neurotransmitters, thereby modulating their levels and activity in the brain.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methcathinone: A structurally similar compound with similar stimulant properties.
Mephedrone: Another cathinone derivative with psychoactive effects.
Ethylone: A synthetic cathinone with similar chemical structure and effects.
Uniqueness
5-Dimethylamino-3-methyl-3-phenyl-pentan-2-one is unique due to its specific structural features, which confer distinct pharmacological properties. Its dimethylamino group and phenyl ring contribute to its unique interaction with neurotransmitter systems, differentiating it from other similar compounds.
Eigenschaften
CAS-Nummer |
7500-13-2 |
|---|---|
Molekularformel |
C14H22BrNO |
Molekulargewicht |
300.23 g/mol |
IUPAC-Name |
5-(dimethylamino)-3-methyl-3-phenylpentan-2-one;hydrobromide |
InChI |
InChI=1S/C14H21NO.BrH/c1-12(16)14(2,10-11-15(3)4)13-8-6-5-7-9-13;/h5-9H,10-11H2,1-4H3;1H |
InChI-Schlüssel |
XSAVGACSSSQHCY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C)(CCN(C)C)C1=CC=CC=C1.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



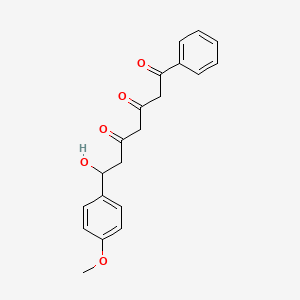
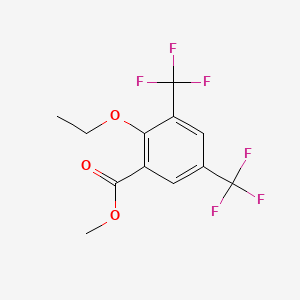
![Ethyl 4-[(5-amino-6-cyano-pyrazin-2-YL)methylamino]benzoate](/img/structure/B14011354.png)
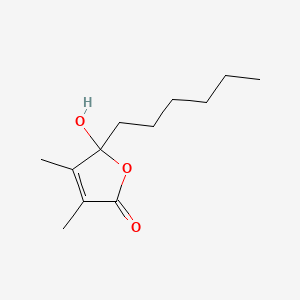


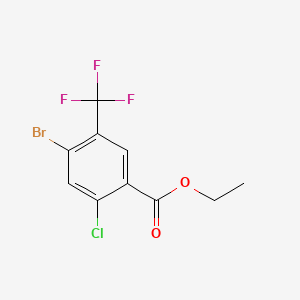
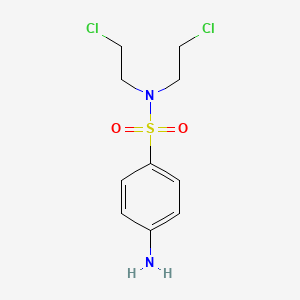
![9-tosyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B14011374.png)
